molecular formula C8H6F2OS B3347750 2,6-Difluoro-3-(methylthio)benzaldehyde CAS No. 1428234-72-3

2,6-Difluoro-3-(methylthio)benzaldehyde

Cat. No. B3347750
CAS RN: 1428234-72-3
M. Wt: 188.2 g/mol
InChI Key: MQULFBNYVVRHOG-UHFFFAOYSA-N
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Description

“2,6-Difluoro-3-(methylthio)benzaldehyde” is a chemical compound that belongs to the class of benzaldehydes. It has a molecular weight of 188.2 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2,6-Difluoro-3-(methylthio)benzaldehyde” is 1S/C8H6F2OS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 . This indicates that the compound has a molecular formula of C8H6F2OS .


Physical And Chemical Properties Analysis

“2,6-Difluoro-3-(methylthio)benzaldehyde” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Polymer Synthesis

Research has shown that compounds similar to 2,6-Difluoro-3-(methylthio)benzaldehyde can be used in the synthesis of novel copolymers. For example, methyl 2-cyano-3-dihalophenyl-2-propenoates, derived from disubstituted benzaldehydes, have been utilized to create copolymers with unique properties such as high glass transition temperatures, indicating a decrease in chain mobility due to the dipolar character of the trisubstituted ethylene monomer unit (Kharas et al., 2000).

Anticancer Activity

Fluorinated benzaldehydes have been synthesized and used to create fluoro-substituted stilbenes, including analogues of the anticancer compound combretastatin A-4. These analogues retain the potent cell growth inhibitory properties of combretastatin A-4, suggesting that fluorinated compounds like 2,6-Difluoro-3-(methylthio)benzaldehyde could have potential applications in developing new anticancer drugs (Lawrence et al., 2003).

Synthetic Methodologies

Compounds related to 2,6-Difluoro-3-(methylthio)benzaldehyde have been involved in developing new synthetic methodologies. For instance, methyl (methylthio) methyl sulfoxide reacted with benzaldehyde to produce phenylacetic esters, showcasing a novel method for synthesizing these esters starting from benzaldehydes. This type of reactivity might indicate potential uses of 2,6-Difluoro-3-(methylthio)benzaldehyde in synthetic organic chemistry (Ogura et al., 1979).

Chemical Analysis

Studies on benzaldehyde derivatives, including those with fluoro and chloro substitutions, have provided insights into the effects of these substituents on chemical shifts and molecular conformations. Such research aids in understanding the electronic structure and reactivity of complex molecules, which could be relevant to the scientific applications of 2,6-Difluoro-3-(methylthio)benzaldehyde in fields like materials science and molecular design (Schaefer et al., 1977).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2,6-difluoro-3-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2OS/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQULFBNYVVRHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-(methylthio)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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